Carbamothioyl fluoride
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Overview
Description
Carbamothioyl fluoride is an organosulfur compound characterized by the presence of a carbon-sulfur bond and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamothioyl fluoride can be synthesized through several methods. One common approach involves the reaction of isocyanides with elemental sulfur and aryl iodides. This reaction typically proceeds via a copper-catalyzed thiocarboxamidation process, forming two consecutive carbon-sulfur bonds . Another method involves the cyclization of thiocarbamoyl derivatives with α-halogenated reagents .
Industrial Production Methods
Industrial production of this compound often employs metal-catalyzed cross-coupling reactions. These reactions are favored due to their efficiency and ability to tolerate various functional groups . The use of copper-catalyzed thioetherification of aryl halides with thiourea is another complementary route for producing aryl sulfide derivatives .
Chemical Reactions Analysis
Types of Reactions
Carbamothioyl fluoride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include isocyanides, elemental sulfur, aryl iodides, and α-halogenated reagents . The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include various carbamothioate derivatives, which are of significant interest in pharmaceutical and materials science applications .
Scientific Research Applications
Carbamothioyl fluoride has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in biochemical research, particularly in the study of enzyme mechanisms and protein interactions.
Medicine: this compound derivatives have potential therapeutic applications due to their ability to interact with biological targets.
Mechanism of Action
The mechanism of action of carbamothioyl fluoride involves its interaction with molecular targets through the formation of carbon-sulfur bonds. These interactions can affect various biochemical pathways, including enzyme activity and protein-protein interactions . The compound’s fluorine atom also plays a crucial role in its reactivity and stability.
Comparison with Similar Compounds
Carbamothioyl fluoride can be compared with other similar compounds, such as:
Carbamoyl fluoride: This compound contains a carbon-oxygen bond instead of a carbon-sulfur bond, which affects its reactivity and applications.
Thiophene derivatives: These compounds contain a sulfur atom within a five-membered ring structure and are used in similar applications, including pharmaceuticals and materials science.
Aryl sulfide derivatives: These compounds are produced through similar synthetic routes and have comparable applications in various fields.
This compound is unique due to its specific combination of a carbon-sulfur bond and a fluorine atom, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
156065-06-4 |
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Molecular Formula |
CH2FNS |
Molecular Weight |
79.10 g/mol |
IUPAC Name |
carbamothioyl fluoride |
InChI |
InChI=1S/CH2FNS/c2-1(3)4/h(H2,3,4) |
InChI Key |
NLPWGUPMQPZLSQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)(N)F |
Origin of Product |
United States |
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